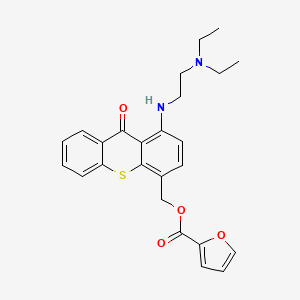

Hycanthone furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

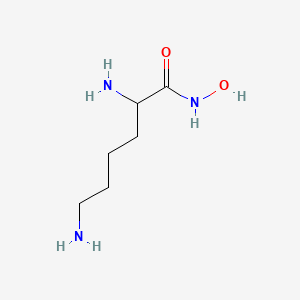

Le furoate d'hycanthone est un dérivé de l'hycanthone, un composé thioxanthenone. Il a été initialement développé comme agent antiparasitaire, spécifiquement ciblant la schistosomiase, une maladie causée par des vers parasites. Le furoate d'hycanthone agit en interférant avec la réplication et la transcription de l'ADN du parasite, conduisant à la paralysie et à la mort du parasite .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du furoate d'hycanthone implique plusieurs étapes, en partant du composé parent, l'hycanthoneCe processus implique généralement l'utilisation de réactifs tels que l'acide furoïque et des catalyseurs appropriés dans des conditions contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle du furoate d'hycanthone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute efficacité et la surveillance continue des conditions de réaction pour maintenir la qualité et le rendement du produit. Des techniques d'extraction par solvant et de purification sont utilisées pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le furoate d'hycanthone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement dans des solvants anhydres.

Substitution : Halogènes, agents alkylants ; souvent en présence de catalyseurs ou en conditions de reflux.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du furoate d'hycanthone peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude de l'intercalation de l'ADN et de l'inhibition de la synthèse des acides nucléiques.

Biologie : Étudié pour ses effets sur la fonction nerveuse des parasites et son potentiel en tant qu'agent antiparasitaire.

Médecine : Exploré pour son activité antinéoplasique, en particulier dans le traitement du carcinome colorectal et des lymphomes malins.

Industrie : Utilisé dans le développement de médicaments antiparasitaires et comme composé de référence dans les études pharmacologiques

Mécanisme d'action

Le furoate d'hycanthone exerce ses effets principalement par l'intercalation de l'ADN, ce qui perturbe les processus de réplication et de transcription dans le parasite. Cela conduit à l'inhibition de la synthèse des acides nucléiques et aboutit finalement à la paralysie et à la mort du parasite. Le composé inhibe également l'acétylcholinestérase, contribuant davantage à son activité antiparasitaire .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying DNA intercalation and nucleic acid synthesis inhibition.

Biology: Investigated for its effects on parasite nerve function and its potential as an antiparasitic agent.

Medicine: Explored for its antineoplastic activity, particularly in the treatment of colorectal carcinoma and malignant lymphomas.

Industry: Utilized in the development of antiparasitic drugs and as a reference compound in pharmacological studies

Mécanisme D'action

Hycanthone furoate exerts its effects primarily through DNA intercalation, which disrupts the replication and transcription processes in the parasite. This leads to the inhibition of nucleic acid synthesis and ultimately results in the paralysis and death of the parasite. The compound also inhibits acetylcholinesterase, further contributing to its antiparasitic activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Lucanthone : Un composé parent de l'hycanthone, également utilisé comme agent antiparasitaire.

Praziquantel : Un autre médicament antiparasitaire utilisé pour traiter la schistosomiase, avec un mécanisme d'action différent.

Oxamniquine : Un agent antiparasitaire avec une cible similaire mais une structure chimique différente

Unicité

Le furoate d'hycanthone est unique en raison de son double mécanisme d'action, impliquant à la fois l'intercalation de l'ADN et l'inhibition de l'acétylcholinestérase. Cela le rend particulièrement efficace contre la schistosomiase, bien que son utilisation ait été limitée en raison de préoccupations concernant la toxicité et le potentiel carcinogène .

Propriétés

Numéro CAS |

50283-78-8 |

|---|---|

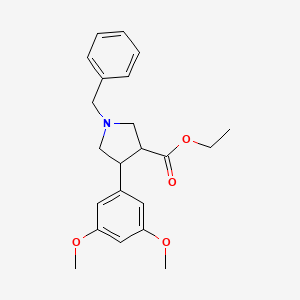

Formule moléculaire |

C25H26N2O4S |

Poids moléculaire |

450.6 g/mol |

Nom IUPAC |

[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl furan-2-carboxylate |

InChI |

InChI=1S/C25H26N2O4S/c1-3-27(4-2)14-13-26-19-12-11-17(16-31-25(29)20-9-7-15-30-20)24-22(19)23(28)18-8-5-6-10-21(18)32-24/h5-12,15,26H,3-4,13-14,16H2,1-2H3 |

Clé InChI |

ACQBSDGZKKDYLW-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)C3=CC=CO3)SC4=CC=CC=C4C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)

![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)